

physical and chemical properties of 4-hydroxy-3,3-dimethylbutan-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3,3-dimethylbutan-2-one

Cat. No.: B156186

[Get Quote](#)

An In-depth Technical Guide to **4-hydroxy-3,3-dimethylbutan-2-one** for Researchers and Drug Development Professionals

Introduction

4-hydroxy-3,3-dimethylbutan-2-one is a bifunctional organic molecule that has garnered interest within the scientific community for its utility as a versatile chemical intermediate.^[1] Possessing both a hydroxyl and a ketone functional group, this compound serves as a valuable building block in the synthesis of more complex molecular architectures.^[2] Its structural features allow for a wide range of chemical transformations, making it a precursor of interest in the development of novel pharmaceuticals and agrochemicals.^{[1][2]} This guide provides a comprehensive overview of the physical and chemical properties of **4-hydroxy-3,3-dimethylbutan-2-one**, its spectroscopic signature, synthetic accessibility, and reactivity, with a focus on its applications for professionals in research and drug development.

Chemical Identity and Structure

A clear understanding of the chemical identity of **4-hydroxy-3,3-dimethylbutan-2-one** is fundamental for its application in a research setting.

- IUPAC Name: **4-hydroxy-3,3-dimethylbutan-2-one**^[3]
- CAS Number: 13013-35-7

- Molecular Formula: C₆H₁₂O₂[\[3\]](#)
- Synonyms: 4-hydroxy-3,3-dimethyl-2-butanone, 3,3-dimethyl-4-hydroxy-2-butanone[\[3\]](#)

Structural Representations:

- SMILES: CC(=O)C(C)(C)CO[\[3\]](#)
- InChI: InChI=1S/C6H12O2/c1-5(8)6(2,3)4-7/h7H,4H2,1-3H3[\[3\]](#)

Physicochemical Properties

The physical and chemical properties of **4-hydroxy-3,3-dimethylbutan-2-one** are summarized in the table below. These properties are crucial for designing experimental conditions, such as solvent selection and reaction temperature.

Property	Value	Source
Molecular Weight	116.16 g/mol	[3]
Appearance	Liquid (at standard conditions)	[4]
XLogP3	0.1	[3]
Exact Mass	116.083729621 Da	[3]
Monoisotopic Mass	116.083729621 Da	[3]
Topological Polar Surface Area	37.3 Å ²	[3]
Heavy Atom Count	8	[5]
Complexity	94.7	[3]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	2	[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the identity and purity of **4-hydroxy-3,3-dimethylbutan-2-one**. Below are the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is predicted to show three distinct signals: a singlet for the methyl protons of the acetyl group, a singlet for the six equivalent protons of the gem-dimethyl groups, a singlet for the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.
- ^{13}C NMR: The carbon NMR spectrum is expected to display five signals corresponding to the carbonyl carbon, the quaternary carbon, the methylene carbon, the gem-dimethyl carbons, and the acetyl methyl carbon.

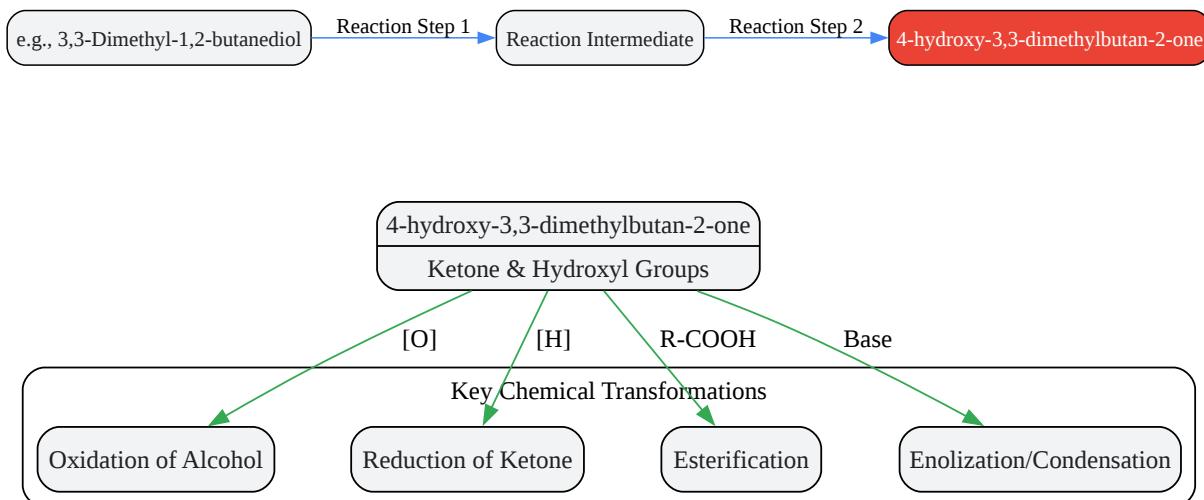
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, sharp absorption band around 1710 cm^{-1} corresponding to the C=O stretching of the ketone and a broad absorption band in the region of 3400 cm^{-1} due to the O-H stretching of the hydroxyl group.^[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M^+) at m/z 116. Prominent fragmentation patterns would include the loss of a methyl group (m/z 101) and an acetyl group (m/z 73). Gas chromatography-mass spectrometry (GC-MS) data for this compound is available in public databases.^[3]

Experimental Protocol for Spectroscopic Analysis


- Sample Preparation: Dissolve approximately 10-20 mg of **4-hydroxy-3,3-dimethylbutan-2-one** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- NMR Spectroscopy:
 - Acquire ^1H NMR spectra on a 400 MHz or higher field spectrometer.
 - Acquire ^{13}C NMR spectra using a proton-decoupled pulse sequence.

- IR Spectroscopy:
 - Acquire the IR spectrum using a neat liquid sample between two salt plates (NaCl or KBr) or as a thin film on a single salt plate.
- Mass Spectrometry:
 - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

Synthesis and Reactivity

General Synthesis Workflow

A plausible synthetic route to **4-hydroxy-3,3-dimethylbutan-2-one** can be envisioned through the aldol condensation of acetone and formaldehyde, followed by subsequent reactions. A more direct approach could involve the oxidation of a corresponding diol. The following diagram illustrates a conceptual synthetic pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Hydroxy-3,3-dimethylbutan-2-one | C6H12O2 | CID 11194318 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 1-Hydroxy-3,3-dimethylbutan-2-one | CymitQuimica [cymitquimica.com]
- 5. 4-Hydroxy-3,3-dimethylbutanal | C6H12O2 | CID 14668445 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 4-hydroxy-3,3-dimethylbutan-2-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156186#physical-and-chemical-properties-of-4-hydroxy-3,3-dimethylbutan-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com